N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylthio)benzamide
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Overview
Description
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylthio)benzamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its benzoyl and phenyl groups attached to the thiazole ring, along with a methylthio group and a benzamide moiety. It has garnered interest in scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylthio)benzamide typically involves multiple steps. One common method includes the cyclization of N-benzoylthiocarbamoyl derivatives with phenacyl bromide. The reaction conditions often require a solvent such as ethanol or acetonitrile and a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The phenyl and benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: A variety of substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylthio)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activity.
Mechanism of Action
The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylthio)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole ring and benzoyl group. These interactions can disrupt normal cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzoyl-4-phenylthiazol-2-yl)-N,N′-bisbenzyl]ethane-1,2-diamines: Similar structure but with additional benzyl groups.
N-benzoylthiocarbamoyl derivatives: Precursors in the synthesis of the target compound.
Uniqueness
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylthio)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring, a benzoyl group, and a methylthio substituent. The structural formula can be represented as follows:
This compound is characterized by its unique combination of functional groups that contribute to its biological properties.
The mechanism of action for this compound is believed to involve interactions with various molecular targets, such as enzymes and receptors. These interactions can lead to the modulation of critical biological pathways, potentially affecting cell proliferation and apoptosis.
Key Interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to receptors that regulate cell signaling, thereby influencing cellular responses.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial and fungal strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 3.92–4.01 mM |
Aspergillus niger | 4.01–4.23 mM |
Escherichia coli | 5.00 mM |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Properties
The compound's anticancer potential has also been explored in various studies. For instance, it has been shown to induce apoptosis in cancer cell lines through both intrinsic and extrinsic signaling pathways.
Case Study : A study on HeLa cells demonstrated that treatment with this compound led to significant apoptosis rates, indicating its potential as an anticancer agent.
Comparative Studies
Comparative analyses with similar compounds reveal the unique efficacy of this compound:
Compound | Activity Level |
---|---|
N-(5-benzoyl-4-phenylthiazol-2-yl)-benzamide | Moderate antibacterial activity |
N-(4-methylthiazol-2-yl)-benzamide | Low antifungal activity |
These comparisons highlight the superior biological activity of the target compound, particularly against specific pathogens.
Research Applications
This compound is being investigated for various applications:
- Pharmaceutical Development : As a lead compound for developing new drugs targeting microbial infections.
- Cancer Therapy : Exploring its potential as an adjunct therapy in cancer treatment protocols.
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S2/c1-29-19-14-8-13-18(15-19)23(28)26-24-25-20(16-9-4-2-5-10-16)22(30-24)21(27)17-11-6-3-7-12-17/h2-15H,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVUDBMLEXOITO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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